molecular formula C17H19ClFN5O B7138491 N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B7138491
M. Wt: 363.8 g/mol
InChI Key: XLTNVMANJWSTHH-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology

Properties

IUPAC Name

N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-12(16-13(18)3-2-4-14(16)19)22-17(25)24-9-7-23(8-10-24)15-11-20-5-6-21-15/h2-6,11-12H,7-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTNVMANJWSTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)NC(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoroacetophenone, pyrazine, and piperazine.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluoroacetophenone with ethylamine to form N-[1-(2-chloro-6-fluorophenyl)ethyl]amine.

    Coupling Reaction: This intermediate is then reacted with 4-pyrazin-2-ylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring with chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly targeting neurological disorders due to its piperazine and pyrazine moieties.

    Biological Studies: The compound can be used in studies investigating receptor binding and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chloro-6-fluorophenyl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide: shares structural similarities with other piperazine derivatives such as:

Uniqueness

  • The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for unique interactions with biological targets, possibly leading to distinct pharmacological profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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